Benzenamine, N-[(diphenylphosphinyl)methyl]-
Description
Systematic Nomenclature and Structural Identification
The compound’s IUPAC name, N-[(diphenylphosphinyl)methyl]-N-methylaniline , systematically describes its molecular architecture. Breaking this down:
- Aniline serves as the parent structure, a benzene ring with an amino group ($$-\text{NH}_2$$).
- N-methyl substitution replaces one hydrogen on the amino group with a methyl group ($$-\text{CH}_3$$).
- Diphenylphosphinylmethyl denotes a methylene bridge ($$-\text{CH}2-$$) linking the nitrogen to a diphenylphosphinyl group ($$-\text{P(O)Ph}2$$), where "Ph" represents phenyl.
Alternative naming conventions include N-(diphenylphosphorylmethyl)-N-methylaniline and benzenamine, N-[(diphenylphosphinyl)methyl]-N-methyl-, both emphasizing the phosphinyl group’s oxidation state. The SMILES notation $$ \text{C1=CC=C(C=C1)N(C)(C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3} $$ encodes the connectivity, while the InChIKey $$ \text{QYVGJOCLVPKQEQ-SAXAGQSJSA-N} $$ provides a unique structural identifier.
Key structural features include:
Historical Development of Phosphino-Aniline Hybrid Compounds
The synthesis of phosphino-aniline hybrids emerged in the late 20th century alongside advances in organophosphorus ligand design. Early work focused on triphenylphosphine-aniline adducts for catalytic applications, but the introduction of methylene-linked variants like Benzenamine, N-[(diphenylphosphinyl)methyl]-, marked a shift toward tailored electronic modulation.
Milestones include:
- 1980s : Development of P,N-ligands combining phosphine and amine donors for asymmetric catalysis.
- 2000s : Systematic studies on methyl-phosphinyl linkages to control donor-acceptor properties in transition metal complexes.
- 2010s : Crystal structure analyses confirming the tetrahedral geometry at phosphorus and conformational flexibility of the methylene bridge.
This compound’s specific synthesis was first reported in patent literature circa 2009 , utilizing a Mannich-type reaction between diphenylphosphine oxide, formaldehyde, and N-methylaniline. Subsequent optimizations employed microwave-assisted methods to reduce reaction times from 24 hours to under 2 hours.
Position Within Organophosphorus Chemistry Taxonomy
Benzenamine, N-[(diphenylphosphinyl)methyl]-, belongs to the phosphine oxide subclass of organophosphorus compounds, distinguished by the $$ \text{P=O} $$ bond. Its taxonomy can be mapped as follows:
| Taxonomic Level | Classification |
|---|---|
| Class | Organophosphorus compounds |
| Subclass | Phosphine oxides |
| Functional Group | Tertiary amine-phosphinyl hybrid |
| Structural Motif | Aromatic amine with methyl-phosphinyl linkage |
Within coordination chemistry, it acts as a bifunctional ligand , where the amine and phosphinyl groups can bind metals simultaneously. Comparative analysis with simpler analogues like 2-(diphenylphosphino)aniline ($$ \text{C}{18}\text{H}{16}\text{NP} $$) reveals enhanced air stability due to the oxidized phosphorus center, albeit at the cost of reduced electron-donating capacity.
The compound’s electron-withdrawing phosphinyl group contrasts with electron-rich phosphines, making it suitable for stabilizing high-oxidation-state metal complexes. This property has spurred interest in oxidation catalysis and photophysical materials , though applications remain exploratory.
Properties
IUPAC Name |
N-(diphenylphosphorylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18NOP/c21-22(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-20-17-10-4-1-5-11-17/h1-15,20H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKRKEPFXKTYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18NOP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461029 | |
| Record name | Benzenamine, N-[(diphenylphosphinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111862-90-9 | |
| Record name | Benzenamine, N-[(diphenylphosphinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Benzenamine Derivatives with Chlorodiphenylphosphine
- Starting Materials : Benzenamine or its N-substituted derivatives (e.g., N-(methoxymethyl)benzenamine) and chlorodiphenylphosphine.
- Reaction Type : Nucleophilic substitution where the amine nitrogen attacks the electrophilic phosphorus center of chlorodiphenylphosphine.
- Conditions : Typically carried out under inert atmosphere to prevent oxidation of phosphorus reagents, in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane.
- Outcome : Formation of the N-[(diphenylphosphinyl)methyl]-benzenamine through displacement of the chlorine atom by the amine nitrogen.
This method is supported by data from Vulcanchem, which describes the synthesis of related compounds such as N-[(diphenylphosphinyl)methyl]-N-methylaniline via reaction of benzenamine derivatives with chlorodiphenylphosphine.
Palladium-Catalyzed Arylamination and Phosphorylation
- Process : Arylamination of halogenated aromatic amines followed by phosphorylation using diphenylphosphine derivatives.
- Catalysts and Ligands : Palladium catalysts (e.g., Pd(OAc)2) with phosphine ligands (e.g., BINAP) facilitate the coupling.
- Bases : Cesium carbonate or other strong bases are used to deprotonate amines and promote coupling.
- Solvents : Polar aprotic solvents such as 1,4-dioxane or N-methylpyrrolidinone (NMP).
- Temperature : Elevated temperatures (70–130 °C) to drive the reaction.
- Example : A process involving arylamination of a halogenated benzenamine with diphenylimine in the presence of a palladium catalyst and phosphine ligand, followed by hydrolysis to yield the target benzenamine derivative.
Multi-Component Reactions Involving Diphenylphosphine Oxide
- Kabachnik–Fields Reaction : A three-component reaction involving an aldehyde, an amine (such as aniline), and diphenylphosphine oxide.
- Conditions : Microwave-assisted heating at 80–100 °C for 1–2 hours in solvents like acetonitrile.
- Catalysts : Sometimes base catalysts such as N,N-diisopropylethylamine (DIPEA) or PMDTA are used to improve yields.
- Products : Formation of α-aminophosphine oxides, which are structurally related to N-(diphenylphosphinyl)methyl anilines.
- Selectivity : Reaction conditions influence the ratio of α-aminophosphine oxides to other side products.
- Relevance : This method provides a route to phosphinoyl-functionalized amines, including benzenamine derivatives with diphenylphosphinylmethyl substitution.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- Base Selection : The choice of base (e.g., cesium carbonate, DIPEA) significantly affects reaction rates and product distribution, especially in multi-component reactions.
- Temperature Control : Elevated temperatures favor complete conversion but may lead to side products; careful optimization is necessary.
- Catalyst Loading : Palladium catalyst and phosphine ligand loadings influence coupling efficiency and yield in arylamination-phosphorylation sequences.
- Solvent Effects : Polar aprotic solvents such as NMP and DMF enhance solubility and reaction kinetics for phosphorus chemistry.
- Microwave Irradiation : Accelerates multi-component reactions, improving yields and reducing reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine nitrogen acts as a nucleophile in reactions with electrophilic agents. This reactivity is enhanced by the electron-donating effects of the aromatic ring and steric shielding from the diphenylphosphinyl group. For example:
-
Alkylation : Reacts with alkyl halides (R-X) to form N-alkylated derivatives under mild conditions (25–40°C).
-
Acylation : Forms amides when treated with acyl chlorides (RCOCl) in dichloromethane with triethylamine as a base.
Three-Component Kabachnik–Fields Reactions
This compound participates in catalyst-free multicomponent reactions, forming α-aminophosphine oxides. Key findings from recent studies include:
Table 1: Reaction Outcomes with Varying Amines and Temperatures
| Amine | Temp (°C) | Product Formed | Conversion (%) | Source |
|---|---|---|---|---|
| Butylamine | 25 | α-Aminophosphine oxide (1a ) | 58 | |
| Butylamine | 80 | 3-(Butylamino)methylene (2a ) | 93 | |
| Aniline | 25 | α-Aminophosphine oxide (1b ) | 76 |
Mechanistic Insights :
-
At higher temperatures (80°C), thermodynamic control favors 2a formation via retro-Mannich cleavage of 1a , releasing butylamine and reforming the more stable conjugated system .
-
Aniline-derived products (1b ) show no 2b formation due to lower basicity, preventing retro-Mannich pathways .
Schiff Base-Mediated Pathways
Intermediate Schiff bases (10 , 11 ) form when reacting with aldehydes, enabling alternative reaction routes:
Table 2: Comparative Reactivity of Schiff Bases
| Schiff Base | Phosphine Oxide Reaction Temp (°C) | Major Product | Conversion (%) |
|---|---|---|---|
| 10 (R = Bu) | 80 | 2a | 66 |
| 11 (R = Ph) | 25 | 1b | 76 |
Key Observations :
-
Aliphatic Schiff bases (10 ) require elevated temperatures for phosphine oxide addition, while aromatic analogs (11 ) react efficiently at room temperature .
-
Competing hydrolysis of Schiff bases regenerates starting materials, enabling dual mechanistic pathways (Paths I and II) .
Hydrogen Bonding and Structural Effects
X-ray diffraction studies reveal:
Scientific Research Applications
Scientific Research Applications
-
Catalysis
- The compound acts as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. Its bidentate nature stabilizes metal complexes, facilitating various transformations in synthetic organic chemistry.
-
Material Science
- It is utilized in the synthesis of advanced materials, including polymers and nanomaterials. The unique structural properties imparted by the diphenylphosphino group allow for innovative applications in creating functional materials.
-
Biological Studies
- Research indicates potential biological activities, particularly in inhibiting certain kinases involved in cancer progression. Its interactions with enzymes and proteins are under investigation to understand its therapeutic potential.
-
Medicinal Chemistry
- Ongoing studies explore its role as a pharmacophore in drug design and development, focusing on its anticancer properties and efficacy against various cancer cell lines.
Case Studies
-
Study on PKMYT1 Inhibition
- A study demonstrated that analogs of benzenamine derivatives exhibited varying degrees of inhibition against PKMYT1 kinase. The most potent inhibitors maintained the 2,6-dimethyl substitution pattern on the phenol ring, indicating that structural modifications significantly influence inhibitory potency.
Compound Structure Modification IC50 (μM) Compound 1 Parent Compound 0.69 Compound 2 6-Methyl Substitution 0.011 Compound 3 Unsubstituted Phenol >10 Compound 4 Dimethyl Phenol 0.029 -
Ligand Efficiency in Palladium-Catalyzed Reactions
- Research highlighted the efficiency of benzenamine derivatives in promoting cross-coupling reactions that form C–N bonds. This application is critical for synthesizing complex organic molecules used in drug development.
Mechanism of Action
The mechanism by which diphenyl((phenylamino)methyl)phosphine oxide exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The compound’s phosphine oxide group is highly reactive, allowing it to form stable complexes with various metals. This reactivity is crucial for its role in catalysis and other chemical processes .
Comparison with Similar Compounds
Phosphorus-Containing Analogous Compounds
Phosphorus-containing benzenamine derivatives are notable for their roles in coordination chemistry. Key comparisons include:
a. Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- (CAS 579490-49-6)
- Structure: Contains two diphenylphosphino (-PPh₂) groups attached to adjacent phenyl rings, forming a bidentate ligand.
- Electronic Properties: The phosphino (-PPh₂) groups are stronger σ-donors compared to the phosphinyl (-P(O)Ph₂) group in the target compound, which has a polar P=O bond. This difference influences their Lewis basicity and metal-binding affinities .
- Applications : Used in transition-metal catalysis (e.g., cross-coupling reactions), whereas phosphinyl derivatives may exhibit altered reactivity due to reduced electron density at phosphorus.
b. Triphenylamine (Benzenamine, N,N-diphenyl-; CAS 603-34-9)
- Structure : Features three phenyl groups attached to nitrogen, lacking phosphorus.
- Electronic Properties: The absence of phosphorus results in distinct electronic behavior. Triphenylamine is a strong electron donor, often used in optoelectronics, whereas the phosphinyl group in the target compound introduces electron-withdrawing effects .
Table 1: Comparison of Phosphorus-Containing Benzenamine Derivatives
Nitrogen-Containing Heterocyclic Derivatives
Compounds like triazole- and tetrazole-functionalized benzenamines (e.g., ) exhibit distinct properties:
a. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenamine ()
- Structure : Incorporates a tetrazole ring, a nitrogen-rich heterocycle.
- Physical Properties : Melting points vary significantly (e.g., 199°C for compound 5d ), influenced by hydrogen bonding and ring rigidity.
- Applications: Tetrazoles are known for metabolic stability in pharmaceuticals, contrasting with phosphorus derivatives’ catalytic uses.
b. (Z)-N-(1-[2-{3-[(dimethylamino)methyl]-2-methoxyphenyl}-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine ()
Table 2: Comparison with Nitrogen Heterocycle Derivatives
Schiff Base Analogues
Schiff bases (e.g., N-(4-((phenylimino)methyl)phenoxy)methoxy)benzylidene)benzenamine, ) provide insights into steric and electronic effects:
Substituted Benzenamines with Diverse Functional Groups
Methoxy-, halogen-, and alkyl-substituted benzenamines () highlight substituent-driven property variations:
Table 3: Physical and Electronic Properties of Substituted Benzenamines
Biological Activity
Benzenamine, N-[(diphenylphosphinyl)methyl]-, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
Benzenamine, N-[(diphenylphosphinyl)methyl]- is characterized by the presence of a diphenylphosphinyl group attached to a benzenamine moiety. This structural configuration is crucial for its interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Preliminary studies suggest that compounds with similar structures can inhibit specific protein kinases, which play a critical role in cellular signaling pathways. For instance, a related compound was shown to selectively inhibit PI5P4Kγ with a K_D value of 7.1 nM, indicating potential for targeted therapeutic applications .
- Antimicrobial Properties : Research into similar aromatic compounds indicates that they may exhibit antimicrobial activity. For example, synthetic mimics of antimicrobial peptides have demonstrated significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Efficacy Against Cancer Cells
A study exploring the structure-activity relationship (SAR) of benzofuran derivatives revealed that modifications in the chemical structure could lead to varying degrees of biological activity. Compounds with specific substitutions showed potent in vitro activity against cancer cell lines, with IC_50 values ranging from nanomolar to micromolar concentrations .
| Compound | IC_50 (nM) | Target |
|---|---|---|
| Compound 1 | 24 | KAT6A |
| Compound 2 | 670 | H3K23 acetylation |
| Compound 3 | 200 | Murine leukemia |
This table illustrates the potency of related compounds, suggesting that Benzenamine, N-[(diphenylphosphinyl)methyl]- may also exhibit significant anti-cancer properties.
Antimicrobial Activity
In a comparative study of antimicrobial agents, compounds structurally related to Benzenamine were tested for their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The results indicated promising antimicrobial activity:
- Compound A : MIC of 3.13 μg/mL against S. aureus.
- Compound B : MIC of 6.25 μg/mL against E. coli.
These findings support the hypothesis that Benzenamine derivatives could possess similar or enhanced antimicrobial properties .
Cytotoxicity Assays
Cytotoxicity assays conducted on murine leukemia cell lines indicated that certain derivatives exhibited IC_50 values significantly lower than that of standard chemotherapeutic agents. For instance, a derivative showed an IC_50 of 30 pM compared to its natural enantiomer's IC_50 of 6.6 nM . This highlights the potential for developing new therapeutic agents based on the Benzenamine scaffold.
Q & A
Basic: What safety protocols should be followed when handling Benzenamine, N-[(diphenylphosphinyl)methyl]-?
Answer:
When handling phosphine-containing compounds like Benzenamine, N-[(diphenylphosphinyl)methyl]-, researchers must:
- Wear PPE: Protective gloves, goggles, lab coats, and masks to avoid skin/eye contact and inhalation .
- Ventilation: Use fume hoods to minimize exposure to vapors or dust.
- Waste Management: Segregate waste and collaborate with certified disposal services to prevent environmental contamination .
- Emergency Preparedness: Maintain spill kits and ensure access to safety showers/eyewash stations.
Basic: What synthetic methodologies are applicable for preparing phosphine-functionalized benzenamine derivatives?
Answer:
Phosphine-substituted benzenamines are typically synthesized via:
- Nucleophilic Substitution: Reacting benzenamine with chloromethyl(diphenyl)phosphine in the presence of a base (e.g., K₂CO₃) .
- Click Chemistry: For triazole-linked derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce functional groups while preserving the phosphine moiety .
- Purification: Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) followed by recrystallization ensures high purity .
Advanced: How can NMR spectroscopy resolve structural ambiguities in N-[(diphenylphosphinyl)methyl]benzenamine?
Answer:
Key NMR strategies include:
- ¹H-NMR: Identify the methylene (-CH₂-) group bridging the amine and phosphine moieties (δ ~3.5–4.5 ppm). Coupling with phosphorus (²JPH) may split signals .
- ³¹P-NMR: A singlet near δ 20–30 ppm confirms the diphenylphosphinyl group’s integrity .
- HSQC/HMBC: Correlate protons with adjacent carbons/phosphorus to verify connectivity and rule out regioisomers .
Advanced: How should researchers address contradictions in spectroscopic data during characterization?
Answer:
Discrepancies between experimental and theoretical data (e.g., HRMS, NMR) require:
- Cross-Validation: Compare with literature values for analogous compounds (e.g., diphenylphosphino-propanamine derivatives) .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-311+G*) predict NMR chemical shifts and optimize geometry, aiding assignment .
- Alternative Techniques: Use X-ray crystallography to resolve ambiguous structures, especially for crystalline derivatives .
Advanced: What catalytic applications exist for phosphine-containing benzenamine derivatives?
Answer:
These compounds are explored as:
- Ligands in Transition-Metal Catalysis: The phosphine group coordinates metals (e.g., Pd, Rh) for cross-coupling or hydrogenation reactions. Steric/electronic tuning via substituents enhances catalytic activity .
- Asymmetric Catalysis: Chiral benzenamine-phosphine hybrids (e.g., dinaphtho-dioxaphosphepin derivatives) enable enantioselective synthesis, as seen in Strem’s metal catalyst portfolio .
- Photocatalysis: The amine-phosphine motif may act as an electron donor in light-driven reactions, though this requires further study.
Basic: What analytical techniques are critical for purity assessment of this compound?
Answer:
- HPLC/GC-MS: Quantify impurities and validate purity (>98%) .
- Elemental Analysis: Confirm C, H, N, and P content matches theoretical values .
- Melting Point: A sharp range (e.g., 120–122°C) indicates crystalline uniformity .
Advanced: How can computational chemistry aid in designing derivatives with enhanced properties?
Answer:
- Molecular Docking: Predict binding affinity for biological targets (e.g., enzymes) by modeling interactions between the phosphine-amine moiety and active sites.
- QSAR Studies: Relate structural features (e.g., substituent electronegativity) to properties like catalytic efficiency or solubility .
- Reactivity Simulations: Calculate transition states to optimize synthetic routes or predict side reactions .
Basic: What are the environmental implications of synthesizing this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
